1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

Catalog No.
S13735416
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

Product Name

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

IUPAC Name

1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7,11H,8,14H2,1-3H3

InChI Key

NRIQWWQSHXYCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=CC=C1F)N

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound classified as an aromatic amine. It features a central amine group (NH2) connected to a carbon chain that includes two methyl groups (CH3) at the third carbon position. The compound's structure includes a fluorophenyl ring (C6H4F) attached to the first carbon of the chain, with fluorine located at the second position on the ring. The hydrochloride salt form indicates the presence of hydrochloric acid (HCl) associated with the amine group, enhancing its solubility and stability in various applications.

The chemical reactivity of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine primarily involves nucleophilic substitutions and condensation reactions. The amine group can participate in various reactions such as:

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can undergo alkylation reactions with alkyl halides.
  • Condensation: It can participate in condensation reactions with carbonyl compounds, forming imines or enamines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological properties .

Research indicates that 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine and its derivatives may have potential therapeutic applications. Studies have shown that some derivatives exhibit activity against conditions such as gastroesophageal reflux disease and peptic ulcers. This suggests that the compound may influence gastrointestinal motility or secretion, although further studies are necessary to elucidate the precise mechanisms involved .

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazoles or pyridines.
  • Formation of Fluorophenyl Group: A fluorinated phenyl group is introduced through electrophilic aromatic substitution.
  • Amine Formation: The final step generally involves the reduction of a suitable precursor or direct amination of a corresponding halide.

Various substituents at positions N1, C3, C4, C5, and C6 can be explored to yield a range of derivatives with potentially diverse biological activities .

The primary applications of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting gastrointestinal disorders.
  • Biochemical Research: Used as a biochemical tool in proteomics and pharmacology studies to investigate receptor interactions and enzyme activities .
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amineStructureSubstituent at para position; potential different biological activity due to fluorine placement.
1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amineSimilar structure with chlorine instead of fluorineChlorine may alter lipophilicity and receptor binding compared to fluorine.
4-Methyl-N-(2-fluorophenyl)butanamideAmide derivativeDifferent functional group; potential for altered pharmacological properties due to amide formation.

The unique positioning of the fluorine atom in 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine may confer specific electronic effects that influence its reactivity and biological activity compared to similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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